2-Methyl-5-(3-nitrophenyl)thiophene
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Overview
Description
2-Methyl-5-(3-nitrophenyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl group at the second position and a nitrophenyl group at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-nitrophenyl)thiophene typically involves a multi-step process. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific steps for synthesizing this compound are as follows:
Formation of the Thiophene Ring: A Gewald reaction using propionaldehyde, sulfur, and malononitrile forms the thiophene ring system as 2-amino-5-methylthiophene-3-carbonitrile.
Substitution Reaction: The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction and subsequent substitution reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-nitrophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-(3-nitrophenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiophene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Methyl-5-(3-nitrophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-methyl-5-(3-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO2S/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3 |
InChI Key |
YCZRLEHJFAQMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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